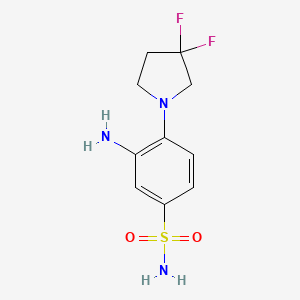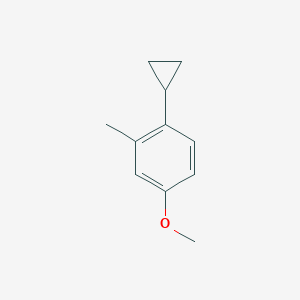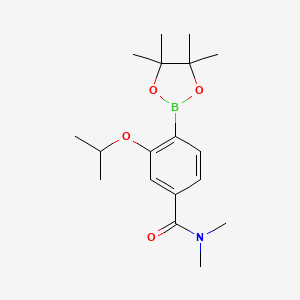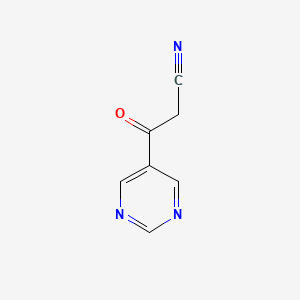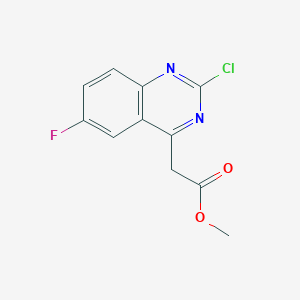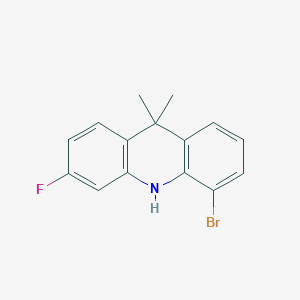
5-Bromo-3-fluoro-9,9-dimethyl-9,10-dihydroacridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-fluoro-9,9-dimethyl-9,10-dihydroacridine is a chemical compound that belongs to the class of acridines. Acridines are known for their diverse applications in various fields, including organic electronics, photophysics, and medicinal chemistry. This compound, in particular, is characterized by the presence of bromine and fluorine substituents on the acridine core, which can significantly influence its chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-fluoro-9,9-dimethyl-9,10-dihydroacridine typically involves multi-step organic reactions. One common method is the Buchwald-Hartwig cross-coupling reaction, which is used to introduce the bromine and fluorine substituents onto the acridine core . The reaction conditions often involve the use of palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate in an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-fluoro-9,9-dimethyl-9,10-dihydroacridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form acridone derivatives or reduction to form dihydroacridine derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted acridines, acridones, and biaryl compounds, which can have various applications in organic synthesis and material science.
Scientific Research Applications
5-Bromo-3-fluoro-9,9-dimethyl-9,10-dihydroacridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Bromo-3-fluoro-9,9-dimethyl-9,10-dihydroacridine in photophysical applications involves the process of thermally activated delayed fluorescence (TADF). In TADF, the compound undergoes intersystem crossing from the singlet excited state to the triplet state, followed by reverse intersystem crossing back to the singlet state, resulting in delayed fluorescence . This mechanism enhances the efficiency of light emission in OLEDs.
Comparison with Similar Compounds
Similar Compounds
9,9-Dimethyl-9,10-dihydroacridine: Lacks the bromine and fluorine substituents, resulting in different photophysical properties.
Phenoxazine Derivatives: Similar in structure but with different electronic properties due to the presence of oxygen in the heterocyclic ring.
Indole Derivatives: Share some biological activities but differ significantly in structure and reactivity.
Uniqueness
5-Bromo-3-fluoro-9,9-dimethyl-9,10-dihydroacridine is unique due to its specific substituents, which impart distinct electronic and photophysical properties. These properties make it particularly valuable in the development of advanced materials for organic electronics and photophysics.
Properties
Molecular Formula |
C15H13BrFN |
|---|---|
Molecular Weight |
306.17 g/mol |
IUPAC Name |
5-bromo-3-fluoro-9,9-dimethyl-10H-acridine |
InChI |
InChI=1S/C15H13BrFN/c1-15(2)10-7-6-9(17)8-13(10)18-14-11(15)4-3-5-12(14)16/h3-8,18H,1-2H3 |
InChI Key |
DTGCRILIUQALFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)Br)NC3=C1C=CC(=C3)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


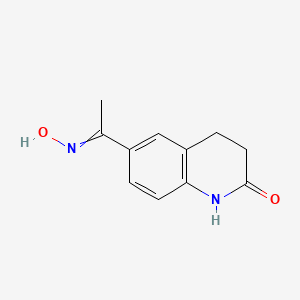
![3-[5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13715238.png)
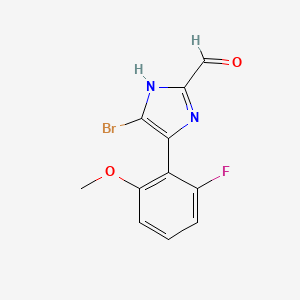
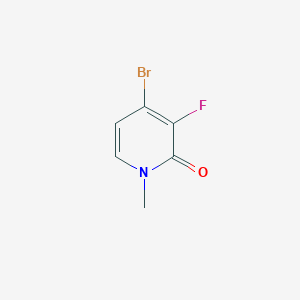
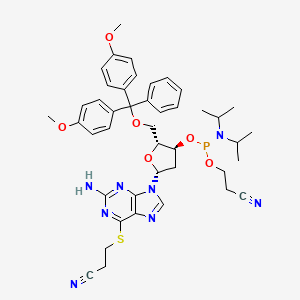
![Benzyl [2-(2,4-dichlorophenoxy)ethyl] cyanocarbonimidodithioate](/img/structure/B13715248.png)
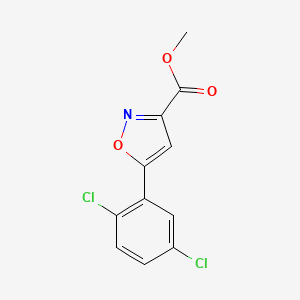
![2-[4-(Difluoromethyl)-3-methoxybenzamido]acetic Acid](/img/structure/B13715264.png)
